![molecular formula C32H40O2 B14459850 [1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester CAS No. 70116-35-7](/img/structure/B14459850.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester: is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by its biphenyl core structure, which is substituted with a carboxylic acid group, an octyl chain, and a phenyl ester group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester typically involves multiple steps, starting with the preparation of the biphenyl core. The carboxylic acid group is introduced through a Friedel-Crafts acylation reaction, followed by esterification to attach the phenyl ester group. The octyl chain is then added via a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids (e.g., aluminum chloride) are commonly used to enhance reaction rates and yields. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ester group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of liquid crystals and organic semiconductors.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine: The compound and its analogs are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the formulation of specialty polymers and as an additive in lubricants to enhance performance.
作用機序
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core provides a rigid scaffold that can fit into the active sites of enzymes, while the functional groups can form hydrogen bonds or hydrophobic interactions with the target. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to the compound’s observed biological effects.
類似化合物との比較
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-hexyl-, 4-[(2S)-2-methylbutyl]phenyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-decyl-, 4-[(2S)-2-methylbutyl]phenyl ester
Comparison: Compared to its analogs with shorter or longer alkyl chains, [1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester exhibits a balance of hydrophobicity and steric bulk that can enhance its binding affinity and selectivity for certain molecular targets. This makes it a unique and valuable compound in both research and industrial applications.
特性
CAS番号 |
70116-35-7 |
|---|---|
分子式 |
C32H40O2 |
分子量 |
456.7 g/mol |
IUPAC名 |
[4-[(2S)-2-methylbutyl]phenyl] 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C32H40O2/c1-4-6-7-8-9-10-11-26-12-16-28(17-13-26)29-18-20-30(21-19-29)32(33)34-31-22-14-27(15-23-31)24-25(3)5-2/h12-23,25H,4-11,24H2,1-3H3/t25-/m0/s1 |
InChIキー |
YNJUMESZHDXQSZ-VWLOTQADSA-N |
異性体SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C[C@@H](C)CC |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)

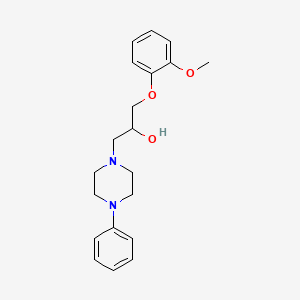
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)
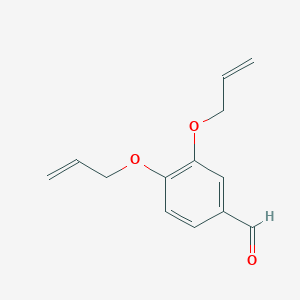
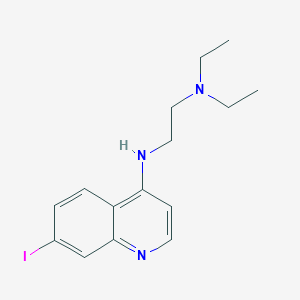


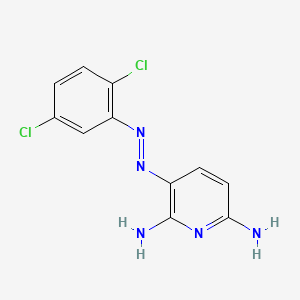
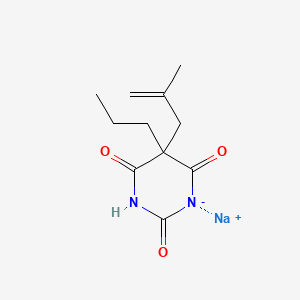
![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
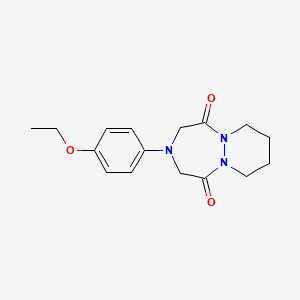
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
